molecular formula C11H15BrN2O B5367755 1-(4-Bromo-2-methylphenyl)-3-propylurea

1-(4-Bromo-2-methylphenyl)-3-propylurea

Cat. No.: B5367755
M. Wt: 271.15 g/mol
InChI Key: DFWNWDVKSNIRDY-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)-3-propylurea is a urea derivative featuring a 4-bromo-2-methylphenyl group attached to the urea nitrogen and a propyl chain on the adjacent nitrogen. Its molecular formula is C₁₁H₁₅BrN₂O, with a molecular weight of 283.16 g/mol. Urea compounds of this class are typically synthesized via the reaction of aryl amines with alkyl isocyanates under anhydrous conditions .

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWNWDVKSNIRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Bromo-2-methylphenyl)-3-propylurea typically involves the reaction of 4-bromo-2-methylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-bromo-2-methylphenyl isocyanate and propylamine.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Procedure: The isocyanate is added dropwise to a solution of propylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Bromo-2-methylphenyl)-3-propylurea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)-3-propylurea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the urea moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Properties of Urea Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
1-(4-Bromo-2-methylphenyl)-3-propylurea 4-Bromo-2-methylphenyl 283.16 Not reported Inferred low Potential drug scaffold
Chlorpropamide 4-Chlorobenzenesulfonyl 276.74 125–130 Moderate (logP 1.738) Oral hypoglycemic agent
1-(2-Adamantyl)-3-propylurea 2-Adamantyl 291.41 151–300 Low (DMSO) Anti-tuberculosis research
1-(3-Ethynylphenyl)-3-propylurea 3-Ethynylphenyl 202.25 Not reported Dichloromethane Polymer synthesis
1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea Oxazolyl 183.21 (C₈H₁₃N₃O₂) Not reported Inferred moderate Heterocyclic drug design

Notes:

  • Chlorpropamide’s sulfonyl group enhances hydrophilicity compared to bromophenyl derivatives, influencing its pharmacokinetics .
  • Adamantyl derivatives exhibit high melting points (>150°C) due to rigid, bulky structures .
  • Ethynyl-substituted ureas are utilized in polymer chemistry for carbon nanotube functionalization .

Thermal and Solubility Trends

  • Melting points : Bulky substituents (e.g., adamantyl) increase melting points (>150°C), while flexible alkyl chains reduce crystallinity .
  • Solubility : Sulfonyl groups (Chlorpropamide) improve water solubility compared to halogenated aryl ureas .

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